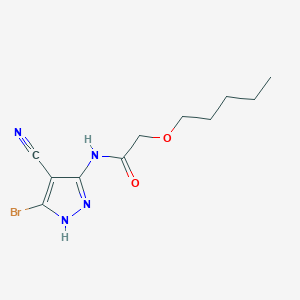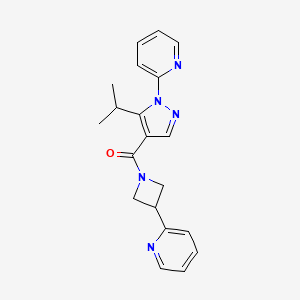![molecular formula C16H18N6OS B6994749 N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B6994749.png)
N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide" is an organic molecule with a complex structure, comprising various functional groups like dimethylamino, triazole, thiazole, and benzamide. This compound has attracted significant interest in various fields due to its diverse chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide" typically involves multiple steps:
Formation of the 1,2,4-triazole ring: : Starting with suitable precursors like hydrazine and formamidine, the 1,2,4-triazole ring can be constructed.
Introduction of the dimethylamino group: : Through nucleophilic substitution, the dimethylamino group is attached to the triazole ring.
Thiazole ring synthesis: : A thiazole ring is synthesized from thiourea and α-haloketone.
Coupling reactions: : The triazole and thiazole rings are coupled to a benzamide framework via condensation reactions under specific conditions like high temperature and catalysis.
Industrial Production Methods
Scaling up for industrial production often involves optimizing the reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly affecting the dimethylamino group, converting it to a nitroso or N-oxide derivative under appropriate conditions.
Reduction: : The reduction of nitroso groups back to amino groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the triazole and thiazole rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Strong bases or acids, solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions, but may include various substituted triazoles and thiazoles with modified functional groups.
Scientific Research Applications
Chemistry
This compound serves as a precursor for the synthesis of more complex molecules and can be used in studying reaction mechanisms involving triazole and thiazole derivatives.
Biology
It exhibits significant biological activity, making it a potential candidate for drug development. Its structure allows it to interact with various biological targets.
Medicine
Due to its pharmacologically active nature, it is explored for therapeutic uses in conditions like cancer, infections, and inflammatory diseases.
Industry
In the industrial sector, it may be used as an intermediate in the synthesis of dyes, agrochemicals, and advanced materials.
Mechanism of Action
The biological effects of "N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide" are mediated through its interaction with specific molecular targets like enzymes, receptors, or nucleic acids. The triazole and thiazole rings allow it to bind to these targets, potentially inhibiting or modifying their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other compounds with triazole or thiazole rings, "N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide" stands out due to its unique combination of functional groups, which endows it with a broader range of chemical reactivity and biological activity.
Similar Compounds
4-[(1,2,4-triazol-5-yl)methyl]benzoic acid
2-methyl-1,3-thiazole-4-carboxamide
N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
This unique structural combination offers opportunities for further research and development in various scientific and industrial fields.
Properties
IUPAC Name |
N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-10-18-13(9-24-10)11-4-6-12(7-5-11)15(23)17-8-14-19-16(21-20-14)22(2)3/h4-7,9H,8H2,1-3H3,(H,17,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVPMWICDVPODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NCC3=NC(=NN3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(3-Fluorophenyl)-3-methylbutanoyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B6994667.png)

![N-[(2-bromopyridin-4-yl)methyl]-2-cyclopropylfuran-3-carboxamide](/img/structure/B6994683.png)


![2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide](/img/structure/B6994718.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(3-pyridin-2-ylazetidin-1-yl)ethanone](/img/structure/B6994725.png)
![N-[(4-chloro-3-fluoro-5-nitrophenyl)methyl]-5-ethyloxolane-2-carboxamide](/img/structure/B6994731.png)

![N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]-2-(oxolan-2-ylmethoxy)propanamide](/img/structure/B6994752.png)

![N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-2-pyrazin-2-ylpropanamide](/img/structure/B6994764.png)
![N'-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]butanediamide](/img/structure/B6994774.png)
![N'-[[4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl]methyl]butanediamide](/img/structure/B6994782.png)
